1-(2,3-Difluorophenyl)-3-propylurea
Description
1-(2,3-Difluorophenyl)-3-propylurea is a fluorinated urea derivative characterized by a 2,3-difluorophenyl group attached to the urea backbone via a nitrogen atom, with a propyl chain at the opposing terminal nitrogen. Urea derivatives are widely studied for their biological activity, particularly in medicinal chemistry, where fluorination often enhances metabolic stability, lipophilicity, and target binding affinity .
Properties
Molecular Formula |
C10H12F2N2O |
|---|---|
Molecular Weight |
214.21 g/mol |
IUPAC Name |
1-(2,3-difluorophenyl)-3-propylurea |
InChI |
InChI=1S/C10H12F2N2O/c1-2-6-13-10(15)14-8-5-3-4-7(11)9(8)12/h3-5H,2,6H2,1H3,(H2,13,14,15) |
InChI Key |
FYOSCDNBRWHWHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)NC1=C(C(=CC=C1)F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2,3-Difluorophenyl)-3-propylurea typically involves the reaction of 2,3-difluoroaniline with propyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
1-(2,3-Difluorophenyl)-3-propylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
1-(2,3-Difluorophenyl)-3-propylurea has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,3-Difluorophenyl)-3-propylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances its binding affinity to these targets, leading to the modulation of biological pathways. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating enzyme activity and receptor signaling .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 1-(2,3-Difluorophenyl)-3-propylurea and related fluorinated compounds:
Key Observations:
- Structural Complexity : Unlike Goxalapladib or the pyrrolo-pyridazine derivatives in EP 4 374 877 A2, 1-(2,3-Difluorophenyl)-3-propylurea lacks a heterocyclic core, which may limit its target specificity but improve synthetic accessibility.
- Fluorination Impact : The 2,3-difluorophenyl group is a common feature across all compounds, suggesting its role in enhancing binding interactions (e.g., via halogen bonding) or metabolic resistance.
Pharmacological and Physicochemical Properties
Bioactivity
- Goxalapladib () demonstrates potent inhibition of lipoprotein-associated phospholipase A2 (Lp-PLA2), a target in atherosclerosis, due to its trifluoromethyl and naphthyridine motifs .
- 1-(2,3-Difluorophenyl)-3-propylurea: While direct data are absent, its urea backbone is associated with kinase inhibition (e.g., RAF or EGFR inhibitors). Fluorination may improve target engagement compared to non-fluorinated ureas.
Physicochemical Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
